

Application Notes and Protocols for GSK-114, a Selective TNNI3K Inhibitor

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Compound of Interest

Compound Name: GSK-114

Cat. No.: B15612316

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of **GSK-114**, a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K). The protocols outlined below are designed for researchers in academic and industrial settings engaged in kinase inhibitor profiling and drug discovery.

Introduction to GSK-114

GSK-114 is a highly selective, orally active inhibitor of TNNI3K with a reported IC₅₀ of 25 nM. [1][2] It demonstrates a 40-fold selectivity for TNNI3K over B-Raf kinase (IC₅₀ = 1 μM). [1][2] TNNI3K, also known as Cardiac Ankyrin Repeat Kinase (CARK), is a cardiac-specific kinase belonging to the MAPKKK family. [2][3] It is implicated in various cardiac conditions, including cardiomyopathy, cardiac hypertrophy, and ischemia/reperfusion injury. [1][3][4] **GSK-114** serves as a valuable chemical probe for elucidating the physiological and pathological roles of TNNI3K.

Quantitative Data Summary

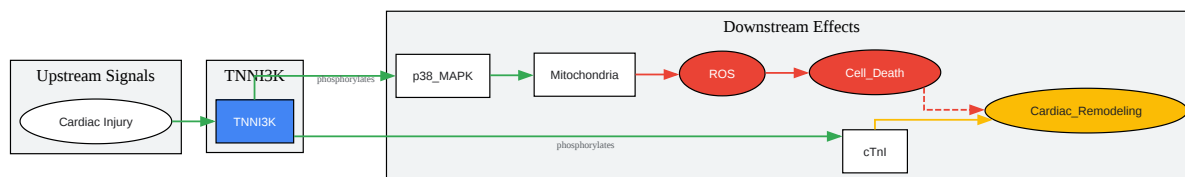
The inhibitory activity of **GSK-114** against its primary target TNNI3K and a key off-target kinase, B-Raf, is summarized below. This data highlights the selectivity of the compound.

Kinase Target	IC50 (nM)	Reference
TNNI3K	25	[1][2]
B-Raf	1000	[1][2]

At a concentration of 1 μ M, **GSK-114** has been shown to have an affinity for a limited number of other kinases, including ACK1, GAK, MEK5, PDGFRB, STK36, and ZAK.[1]

TNNI3K Signaling Pathway

TNNI3K is a dual-specificity kinase, capable of phosphorylating both serine/threonine and tyrosine residues.[5][6][7] Its signaling network is central to cardiac stress responses. Upon cardiac injury, TNNI3K can induce the phosphorylation of p38 MAPK, leading to increased mitochondrial reactive oxygen species and subsequent cell death.[1] A primary substrate of TNNI3K is cardiac troponin I (cTnI), and phosphorylation of cTnI by TNNI3K is involved in regulating cardiac muscle contraction and remodeling.[4][8][9]



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TNNI3K Signaling in Cardiac Stress

Experimental Protocols

In Vitro TNNI3K Kinase Assay using Fluorescence Polarization

This protocol describes a homogeneous, fluorescence polarization (FP)-based assay to determine the IC₅₀ of **GSK-114** against TNNI3K. The principle involves the competition of a fluorescently labeled tracer with the product of the kinase reaction (phosphorylated substrate) for binding to a specific antibody.

Materials and Reagents:

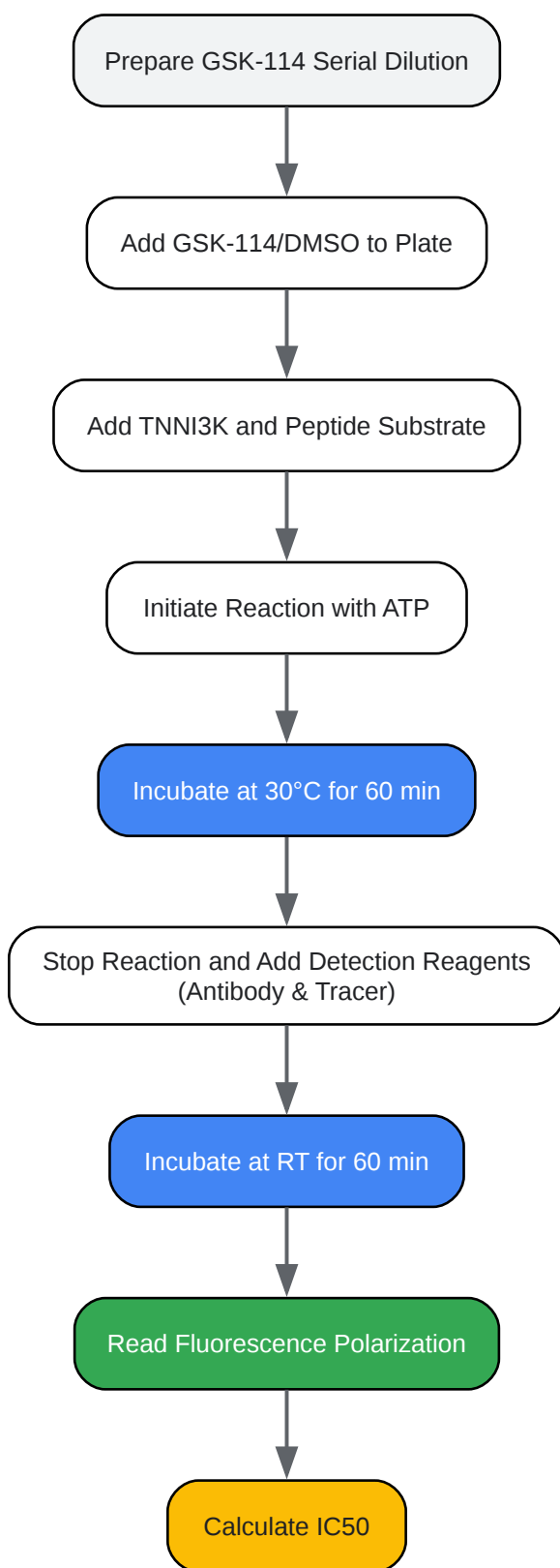
- Recombinant human TNNI3K (full-length or kinase domain)
- Fluorescently labeled peptide substrate (e.g., a derivative of a cTnI peptide)
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **GSK-114**
- DMSO
- Phospho-specific antibody that recognizes the phosphorylated substrate
- Fluorescence polarization plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **GSK-114** in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
- **Kinase Reaction:**
 - Add 5 µL of the diluted **GSK-114** or DMSO (for control wells) to the wells of a 384-well plate.
 - Add 10 µL of a solution containing TNNI3K and the peptide substrate in kinase reaction buffer. The final concentrations should be optimized, but a starting point could be 2-5 nM for the enzyme and 100 nM for the substrate.

- Initiate the kinase reaction by adding 5 μL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the K_m for TNNI3K if known; otherwise, 10-100 μM is a common range.
- Incubate the plate at 30°C for 60 minutes.
- Detection:
 - Stop the reaction by adding 10 μL of a stop/detection solution containing EDTA (to chelate Mg^{2+} and stop the kinase reaction) and the phospho-specific antibody.
 - Add 10 μL of the fluorescent tracer.
 - Incubate at room temperature for 60 minutes to allow for antibody-antigen binding to reach equilibrium.
- Data Acquisition:
 - Measure the fluorescence polarization on a suitable plate reader.
 - Calculate the IC_{50} value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram



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